N'-(2-methoxyethyl)-N,N-dimethyl-N'-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine
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Overview
Description
N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine is a complex organic compound that features a combination of functional groups, including a thiazole ring, an oxolane ring, and a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(oxolan-2-yl)-1,3-thiazole with N,N-dimethyl-ethane-1,2-diamine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-methyl-ethanamine
- 2-methoxy-N-methyl-ethanamine
- N,N-dimethyl-ethane-1,2-diamine
Uniqueness
N’-(2-methoxyethyl)-N,N-dimethyl-N’-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N,N-dimethyl-N'-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2S/c1-17(2)6-7-18(8-10-19-3)12-13-11-16-15(21-13)14-5-4-9-20-14/h11,14H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRWTKZZDTJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCOC)CC1=CN=C(S1)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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